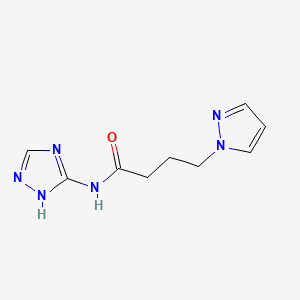methanone](/img/structure/B12172061.png)
[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](3,5-dimethoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is a complex organic compound that features a benzothiadiazole moiety, a piperazine ring, and a methanone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone typically involves multiple steps, starting with the preparation of the benzothiadiazole and piperazine intermediates. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium or copper complexes. The final step usually involves the coupling of the benzothiadiazole and piperazine intermediates under controlled temperature and pH conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and pH is crucial for optimizing yield and purity. Additionally, purification techniques like recrystallization, chromatography, and distillation are employed to isolate the final product.
化学反応の分析
Types of Reactions
4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, inert atmosphere (e.g., nitrogen or argon), and the use of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
In biological research, 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes and pathways.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
作用機序
The mechanism of action of 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. It may bind to enzymes, receptors, or other proteins, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone: shares similarities with compounds like benzothiazoles, piperazines, and methanones.
Benzothiazoles: Known for their applications in dyes, pharmaceuticals, and agrochemicals.
Piperazines: Commonly used in medicinal chemistry for their pharmacological properties.
Methanones: Utilized in organic synthesis and as intermediates in various chemical reactions.
Uniqueness
The uniqueness of 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone lies in its combined structural features, which confer specific reactivity and interaction profiles. This makes it a valuable compound for diverse scientific and industrial applications.
特性
分子式 |
C19H20N4O5S2 |
|---|---|
分子量 |
448.5 g/mol |
IUPAC名 |
[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-(3,5-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C19H20N4O5S2/c1-27-14-10-13(11-15(12-14)28-2)19(24)22-6-8-23(9-7-22)30(25,26)17-5-3-4-16-18(17)21-29-20-16/h3-5,10-12H,6-9H2,1-2H3 |
InChIキー |
FCTPXGZIKKODIT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC4=NSN=C43)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-methoxyphenyl)-2-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-4H-chromen-4-one](/img/structure/B12171980.png)

![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B12171997.png)
![N-[2-(4-hydroxyphenyl)ethyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B12172003.png)
![1-(2-methoxyphenyl)-5-oxo-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide](/img/structure/B12172009.png)
![N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide](/img/structure/B12172017.png)

![3-(5-methoxy-1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B12172044.png)
![N-[3-(acetylamino)phenyl]-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide](/img/structure/B12172047.png)
![2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(Z)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12172052.png)
![{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}[2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12172055.png)

![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-methylphenyl)methylideneamino]acetamide](/img/structure/B12172075.png)

